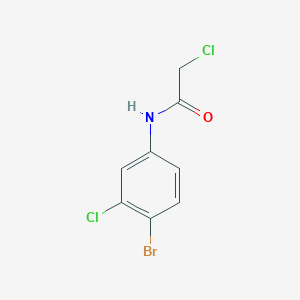

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-bromo-3-chlorophenyl)-2-chloroacetamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “N-(4-bromo-3-chlorophenyl)-2-chloroacetamide” is not provided in the retrieved documents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “N-(4-bromo-3-chlorophenyl)-2-chloroacetamide” are not provided in the retrieved documents .科学的研究の応用

Herbicide

“N-(4-bromo-3-chlorophenyl)-2-chloroacetamide” is also known as Chlorbromuron . It was once used as a pre- and post-emergence herbicide for annual grass and broad-leaved weeds on a wide variety of crops . It was used on crops such as potatoes, tobacco, peanuts, soybeans, sunflowers, flax, corn, and cereals .

Antitubulin Agent

The compound has been identified as a novel anti-tubulin agent . It inhibits the proliferation of various types of cancer cells, including human cervical carcinoma (HeLa), human breast adenocarcinoma (MCF-7), highly metastatic breast adenocarcinoma (MDA-MB-231), cisplatin-resistant human ovarian carcinoma (A2780-cis), and multi-drug resistant mouse mammary tumor (EMT6/AR1) .

Inhibitor of Microtubule Dynamics

“N-(4-bromo-3-chlorophenyl)-2-chloroacetamide” has been found to inhibit cancer cell proliferation at the G2/M phase of the cell cycle by targeting microtubules . It suppresses the dynamics of individual microtubules in live MCF-7 cells .

Inducer of Cell Death

The compound induces cell death in cancer cells by inhibiting microtubule dynamics . It depolymerizes interphase microtubules, perturbs the spindle organization, and accumulates checkpoint proteins (BubR1 and Mad2) at the kinetochores .

Activator of Apoptosis

“N-(4-bromo-3-chlorophenyl)-2-chloroacetamide” enhances the nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in MCF-7 cells .

Potential Chemotherapeutic Agent

Given its ability to inhibit the proliferation of several types of cancer cells, including drug-resistant cells, by suppressing microtubule dynamics, “N-(4-bromo-3-chlorophenyl)-2-chloroacetamide” has potential as a chemotherapeutic agent .

Safety and Hazards

特性

IUPAC Name |

N-(4-bromo-3-chlorophenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKUHYLKVQBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)